(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
Valyl-Proline is a dipeptide.
Brand Name:
Vulcanchem
CAS No.:
105931-64-4
VCID:
VC0034828
InChI:
InChI=1S/C10H18N2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8H,3-5,11H2,1-2H3,(H,14,15)
SMILES:
CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl
Molecular Formula:
C10H18N2O3
Molecular Weight:
214.26 g/mol
(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
CAS No.: 105931-64-4
Cat. No.: VC0034828
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Valyl-Proline is a dipeptide. |
|---|---|
| CAS No. | 105931-64-4 |
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H18N2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8H,3-5,11H2,1-2H3,(H,14,15) |
| Standard InChI Key | GIAZPLMMQOERPN-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator